molecular formula C21H21N5O3 B2796238 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260933-24-1

2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2796238
CAS RN: 1260933-24-1
M. Wt: 391.431
InChI Key: FCXLPTMQWBHZDA-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis Techniques : The compound has been synthesized using various techniques. For instance, a method involving Ugi four-component reaction was used, providing rapid access to structurally varied fused tricyclic scaffolds, demonstrating its chemical versatility and potential for creating diverse molecular structures (An et al., 2017).
  • Structural Investigations : Studies like the one by Atta and Ashry (2011) focus on the structural investigation of similar triazoloquinoxaline derivatives, highlighting the importance of chemical and spectroscopic evidence in understanding their properties and potential applications (Atta & Ashry, 2011).

Biological and Pharmacological Research

  • Anticancer Activity : A study by Reddy et al. (2015) on 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related, showed that certain derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This indicates potential applications in cancer research and treatment (Reddy et al., 2015).
  • Antimicrobial Properties : Research on novel triazole derivatives bearing a quinoline ring, such as the study by Yurttaş et al. (2020), has demonstrated antimicrobial activity, suggesting the compound's potential in developing new antimicrobial agents (Yurttaş et al., 2020).
  • Inotropic Activities : Investigations into the positive inotropic effects of similar compounds, as seen in the work of Li et al. (2008) and Zhang et al. (2008), suggest that these derivatives could have therapeutic potential in cardiovascular diseases (Li et al., 2008); (Zhang et al., 2008).

properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-4-18-23-24-20-21(28)25(15-7-5-6-8-16(15)26(18)20)12-19(27)22-14-11-13(2)9-10-17(14)29-3/h5-11H,4,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXLPTMQWBHZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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